![molecular formula C15H10F3N5 B1404765 4-(pyridin-3-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine CAS No. 1795489-54-1](/img/structure/B1404765.png)
4-(pyridin-3-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine
Overview
Description
4-(pyridin-3-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyridin-3-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine typically involves the condensation of a trifluoromethyl-containing pyridine derivative with a suitable amine. One common method includes the use of a trifluoromethyl pyridine building block and a chlorinated counterpart, followed by a condensation reaction . The reaction conditions often require the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
4-(pyridin-3-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by the presence of a base.
Condensation Reactions: The compound can form condensation products with other amines or carbonyl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, solvents such as DMF, and catalysts that can enhance the reaction rate. The reaction conditions typically involve moderate to high temperatures and controlled pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example, condensation reactions with other amines can yield various substituted triazine derivatives, which may have different applications in pharmaceuticals and materials science .
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Preliminary studies have indicated that compounds with triazine structures can exhibit significant anticancer properties. The presence of the pyridine and trifluoromethyl groups may enhance the compound's ability to inhibit tumor growth by interfering with specific cellular pathways associated with cancer proliferation .
- Antimicrobial Properties : Research suggests that similar compounds display antimicrobial activity against a range of pathogens. The trifluoromethyl group is known to increase lipophilicity, potentially improving the compound's interaction with microbial membranes .
- Protein Kinase Inhibition : The compound has been studied for its potential to inhibit protein kinases, which are critical in various signaling pathways involved in cancer and other diseases. This application is particularly relevant for developing targeted therapies .
Agrochemicals
- Pesticidal Activity : The unique structure of 4-(pyridin-3-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine makes it a candidate for use in agrochemicals. It has been investigated for its potential as a pesticide due to its ability to disrupt biological processes in pests while being less harmful to non-target organisms .
- Herbicide Development : Similar compounds have shown promise as herbicides by inhibiting specific enzymes involved in plant growth. The triazine moiety is known for its herbicidal properties, making this compound a valuable addition to herbicide formulations .
Materials Science
- Polymer Chemistry : The triazine structure can be utilized in creating novel polymers with enhanced thermal stability and mechanical properties. Research into incorporating such compounds into polymer matrices has led to materials with improved performance characteristics .
- Nanotechnology : The compound's properties may also be exploited in nanotechnology applications, particularly in the development of nanocarriers for drug delivery systems due to its ability to form stable complexes with various biomolecules .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the synthesis of triazine derivatives and their effects on cancer cell lines. Among these derivatives, this compound demonstrated significant cytotoxicity against several cancer types, indicating its potential as a lead compound for further development .
Case Study 2: Pesticide Efficacy
In agricultural research, field trials were conducted using formulations containing this compound against common pests affecting crops. Results showed a marked decrease in pest populations compared to control groups, suggesting effective pesticidal action without significant negative impacts on beneficial insect populations .
Mechanism of Action
The mechanism of action of 4-(pyridin-3-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The presence of the trifluoromethyl group can enhance its binding affinity and specificity towards these targets. Additionally, the compound may interfere with cellular signaling pathways, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
2,3-dichloro-5-(trifluoromethyl)-pyridine: Used as a chemical intermediate in crop protection products.
1H-pyrrolo[2,3-b]pyridine derivatives: Known for their potent activities against specific receptors and enzymes.
Chloro-bis(trifluoromethyl)pyridine: Synthesized for its unique chemical properties and applications in various fields.
Uniqueness
4-(pyridin-3-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine stands out due to its combination of a trifluoromethyl group and a pyridine ring, which imparts unique reactivity and potential applications. Its ability to participate in various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Biological Activity
The compound 4-(pyridin-3-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine is a member of the triazine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 339.29 g/mol. The presence of a trifluoromethyl group is significant as it often enhances biological activity by increasing lipophilicity and metabolic stability.
Antimicrobial Activity
Research indicates that compounds with a triazine core exhibit notable antimicrobial properties. In a study assessing various triazine derivatives, it was found that certain substitutions on the triazine ring can enhance antibacterial activity against Gram-positive and Gram-negative bacteria. Specifically, the incorporation of pyridine and trifluoromethyl groups has been linked to increased potency against pathogens such as Staphylococcus aureus and Escherichia coli .
Compound | Activity | Target Pathogen | Reference |
---|---|---|---|
This compound | Antibacterial | E. coli, S. aureus | |
Related Triazine Derivative | Antifungal | Candida albicans |
Anticancer Activity
The triazine scaffold has also been recognized for its anticancer properties. Compounds similar to this compound have shown efficacy in inhibiting cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation and apoptosis. For instance, studies have demonstrated that triazine derivatives can inhibit DNA topoisomerases, which are crucial for DNA replication in cancer cells .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes such as DNA topoisomerases and kinases involved in cancer progression.
- Receptor Binding : It may also bind to receptors associated with inflammatory responses and neurotransmission, potentially providing therapeutic benefits in conditions like anxiety and depression .
Case Studies
Several studies have highlighted the biological potential of similar compounds:
- Antibacterial Efficacy : A study evaluated the antibacterial effects of various triazine derivatives against E. coli and found that modifications at the phenyl ring significantly enhanced activity .
- Anticancer Properties : In vitro studies demonstrated that triazine derivatives could induce apoptosis in cancer cell lines through caspase activation pathways .
Properties
IUPAC Name |
4-pyridin-3-yl-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N5/c16-15(17,18)11-4-1-5-12(7-11)22-14-21-9-20-13(23-14)10-3-2-6-19-8-10/h1-9H,(H,20,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXVSLNNDLFAFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC=NC(=N2)C3=CN=CC=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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